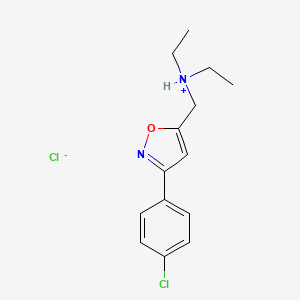
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a diethylaminomethyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound, and hydroxylamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound, such as p-chlorobenzaldehyde.
Attachment of the Diethylaminomethyl Group: The diethylaminomethyl group can be attached through a Mannich reaction, involving formaldehyde, diethylamine, and the intermediate compound containing the isoxazole ring and chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom in the chlorophenyl group.
科学的研究の応用
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(p-Chlorophenyl)-5-(methylaminomethyl)isoxazole hydrochloride
- 3-(p-Chlorophenyl)-5-(dimethylaminomethyl)isoxazole hydrochloride
- 3-(p-Chlorophenyl)-5-(ethylaminomethyl)isoxazole hydrochloride
Uniqueness
3-(p-Chlorophenyl)-5-(diethylaminomethyl)isoxazole hydrochloride is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
14716-73-5 |
|---|---|
分子式 |
C14H18Cl2N2O |
分子量 |
301.2 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c1-3-17(4-2)10-13-9-14(16-18-13)11-5-7-12(15)8-6-11;/h5-9H,3-4,10H2,1-2H3;1H |
InChIキー |
VYBFHFFWHMWJKC-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















